![molecular formula C14H19NOS2 B14304471 2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol CAS No. 114073-12-0](/img/structure/B14304471.png)
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol is an organic compound characterized by the presence of a dithiolane ring and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a strong base and are carried out in a one-pot mode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dithiols.
Substitution: Brominated phenolic derivatives.
科学研究应用
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol has several scientific research applications:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenolic group can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- 7 beta-[2-(1,3-dithiolan-2-ylidene)acetamido]cephalosporins
Uniqueness
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol is unique due to the presence of both a dithiolane ring and a phenolic group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development .
属性
CAS 编号 |
114073-12-0 |
|---|---|
分子式 |
C14H19NOS2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-ylideneamino)-4-pentylphenol |
InChI |
InChI=1S/C14H19NOS2/c1-2-3-4-5-11-6-7-13(16)12(10-11)15-14-17-8-9-18-14/h6-7,10,16H,2-5,8-9H2,1H3 |
InChI 键 |
LCCYCIMWUODFAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1)O)N=C2SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



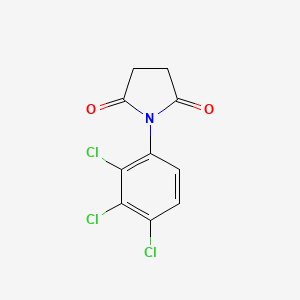
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

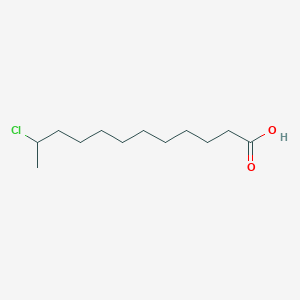
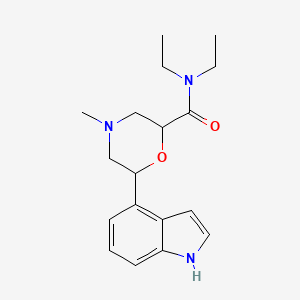
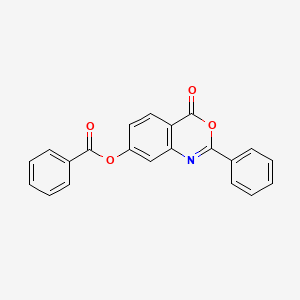

![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
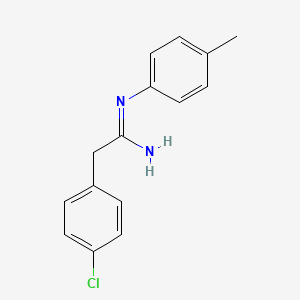
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
